![molecular formula C19H17ClO2 B13839037 2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride](/img/structure/B13839037.png)
2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride is a chemical compound with the molecular formula C19H16O2·HCl and a molecular weight of 276.34 + 36.46. It is an intermediate in the synthesis of 5-Methylbenz[a]anthracene, a monomethylated polycyclic aromatic hydrocarbon with carcinogenic activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride involves several steps. One common method starts with the reaction of 4-methyl-1-naphthaldehyde with benzyl chloride in the presence of a base to form the intermediate compound. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoic acid to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and continuous flow reactors to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinones, hydrocarbon derivatives, and substituted aromatic compounds.
科学的研究の応用
2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polycyclic aromatic hydrocarbons.
Biology: The compound is studied for its potential biological activities, including its role in carcinogenesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to DNA and proteins, causing mutations and alterations in cellular functions. This interaction is primarily mediated through the formation of reactive intermediates that can induce oxidative stress and damage cellular structures.
類似化合物との比較
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride: Used in organic synthesis.
4-[(E)-[(2-hydroxy-1-naphthalenyl)methylene]amino]-3-methyl Benzoic Acid: Known for its mechanochromic luminescent properties.
Uniqueness
2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride is unique due to its specific structure and reactivity, making it a valuable intermediate in the synthesis of polycyclic aromatic hydrocarbons with carcinogenic activity.
特性
分子式 |
C19H17ClO2 |
|---|---|
分子量 |
312.8 g/mol |
IUPAC名 |
2-[(4-methylnaphthalen-1-yl)methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C19H16O2.ClH/c1-13-10-11-15(17-8-5-4-7-16(13)17)12-14-6-2-3-9-18(14)19(20)21;/h2-11H,12H2,1H3,(H,20,21);1H |
InChIキー |
WYHNTBYZCHZGMP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C2=CC=CC=C12)CC3=CC=CC=C3C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


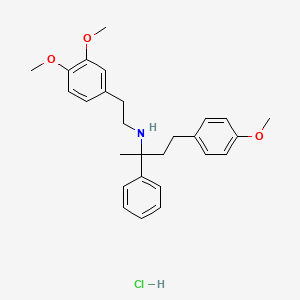
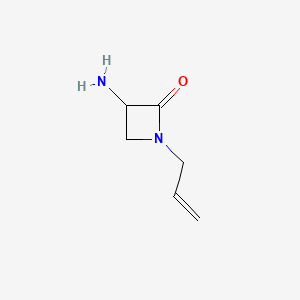
![(5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoic Acid Sodium Salt](/img/structure/B13838960.png)
![4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-8-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine](/img/structure/B13838969.png)
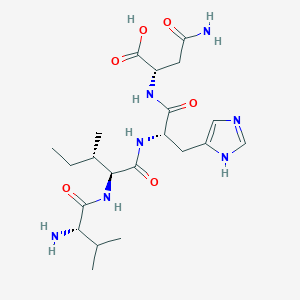
![N-[(2R)-3-methoxy-1-[[(2R)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13838990.png)
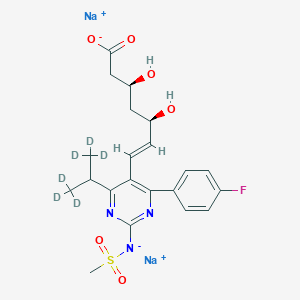

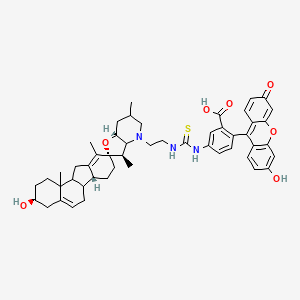
![(1S,5R,6S)-5-Isopropoxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B13839017.png)
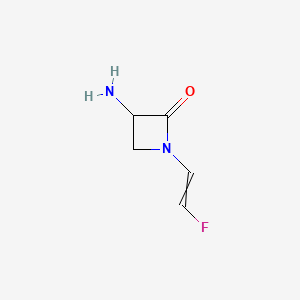
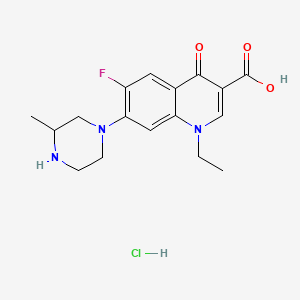
![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13839038.png)
amine Hydrochloride](/img/structure/B13839039.png)
